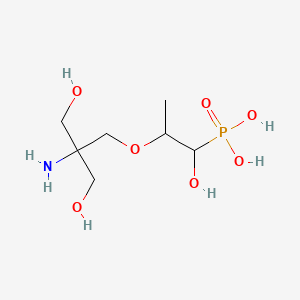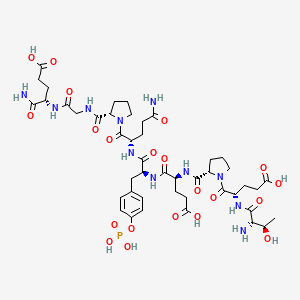
2-(2-Amino-3-hydroxy-2-(hydroxymethyl)propoxy)-1-hydroxypropyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Pharmaceutical Research
TU17O573YW has potential applications in pharmaceutical research due to its structural similarity to naturally occurring biological molecules. Its phosphonic acid group can act as a bioisostere for phosphate, making it a candidate for the development of new drugs that can interfere with or modulate enzymatic processes involving phosphorylation .
Gene Therapy
In gene therapy, compounds like TU17O573YW could be used to form complexes with DNA or RNA. These complexes can potentially overcome barriers to gene transport in vivo and in vitro, facilitating the delivery of genetic material to target cells .
Agricultural Biotechnology
The compound’s ability to mimic natural biomolecules may be leveraged in agricultural biotechnology. For instance, it could be used to develop plant immune resistance inducers, improving plant resistance to biotic and abiotic stress .
Biochemical Research
TU17O573YW can be utilized in biochemical research as a standard or reference compound due to its well-defined chemical structure. It can help in the calibration of analytical instruments or as a control in experiments studying enzymatic reactions involving phosphonates .
Material Science
In material science, TU17O573YW might be used to modify surfaces or create new polymers with specific properties. Its functional groups allow for the potential development of materials with enhanced durability or biocompatibility .
Catalysis
This compound could act as a ligand in catalytic processes, potentially improving the efficiency of certain reactions. Its phosphonic acid moiety can bind to metal ions, which can be crucial in catalysis .
Environmental Science
TU17O573YW may find applications in environmental science, particularly in the development of sensors or assays for the detection of phosphate or phosphonate compounds in environmental samples .
Medical Diagnostics
Due to its structural properties, TU17O573YW could be used in the development of diagnostic agents or assays. It could serve as a molecular probe or a part of a larger diagnostic tool to detect specific biomarkers .
Future Directions
Given that this compound is an impurity in the production of Fosfomycin , future research might focus on methods to reduce its formation or to remove it from the final product. Additionally, studying its properties and potential effects could be of interest, as it might have unexplored biological activity.
Mechanism of Action
Biochemical Pathways
According to the search results, this compound is a type of phosphatidyl-L-serine . Phosphatidylserines are a class of phospholipids that are a major component of cell membranes and play key roles in cell cycle signaling, specifically in relationship to apoptosis.
Action Environment
One of the search results suggests that the compound’s partition coefficient (log kow) is -346 , which could influence its distribution in the environment and its interactions with biological systems.
properties
IUPAC Name |
[2-[2-amino-3-hydroxy-2-(hydroxymethyl)propoxy]-1-hydroxypropyl]phosphonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18NO7P/c1-5(6(11)16(12,13)14)15-4-7(8,2-9)3-10/h5-6,9-11H,2-4,8H2,1H3,(H2,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHNAWFQRHDAMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(O)P(=O)(O)O)OCC(CO)(CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18NO7P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262243-11-7 |
Source


|
| Record name | 2-(2-Amino-3-hydroxy-2-(hydroxymethyl)propoxy)-1-hydroxypropyl)phosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262243117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-AMINO-3-HYDROXY-2-(HYDROXYMETHYL)PROPOXY)-1-HYDROXYPROPYL)PHOSPHONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TU17O573YW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Azeto[1,2-a][1,3]dioxolo[4,5-c]pyrrole](/img/structure/B583062.png)
![3-Methylhexahydro-1H-pyrrolo[1,2-c]imidazole](/img/structure/B583064.png)



![3h-[1,2]Oxathiolo[3,4-b]pyridine](/img/structure/B583073.png)
